Fmoc-O-trityl-L-homoserine

Peptide Synthesis Side-Chain Protection Deprotection Byproducts

Fmoc-O-trityl-L-homoserine (Fmoc-Hse(Trt)-OH) is an orthogonally protected amino acid for Fmoc SPPS, engineered to replace tBu-protected analogs and eliminate 16.3% tert-butylation byproducts. The Trt group cleaves with 1% TFA—a 94% lower concentration than tBu—enabling selective on-resin hydroxyl deprotection while global tBu/Boc/Pbf groups remain intact. This orthogonality is essential for site-specific acylation, phosphorylation, glycosylation, and bioconjugation workflows, and has been validated as a chirally pure branching unit in oligonucleotide 3'-conjugate synthesis. For aggregation-prone or long sequences (>15 residues), it delivers superior Fmoc deprotection efficiency, higher crude purity, and reduced purification burden—critical for GMP manufacturing and preclinical programs.

Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
Cat. No. B557297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-trityl-L-homoserine
SynonymsFmoc-O-trityl-L-homoserine; 111061-55-3; Fmoc-Hse(Trt)-Oh; Fmoc-Homoser(Trt)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trityloxy)butanoicacid; Nalpha-Fmoc-O-trityl-L-homoserine; PubChem18950; 96744_ALDRICH; SCHEMBL119491; AC1Q71D1; 96744_FLUKA; CTK7G2381; MolPort-003-939-966; QUTREFXHXPNEJN-DHUJRADRSA-N; 2025AA; ANW-74135; ZINC45329794; AKOS015896301; AM82568; RTR-002221; AK-81200; KB-52143; FT-0655148; ST51053354; Y-9882
Molecular FormulaC38H33NO5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
InChIKeyQUTREFXHXPNEJN-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-trityl-L-homoserine: An Orthogonally Protected Amino Acid Building Block for Precision Peptide Synthesis


Fmoc-O-trityl-L-homoserine (CAS 111061-55-3), also denoted Fmoc-Hse(Trt)-OH, is an N-α-Fmoc-protected derivative of L-homoserine featuring a trityl (Trt)-protected side-chain hydroxyl group [1]. With a molecular weight of 583.7 g/mol, it belongs to a class of orthogonally protected amino acids designed for Fmoc-based solid-phase peptide synthesis (SPPS), where the acid-stable Fmoc group is cleaved by piperidine while the acid-labile trityl group is removed under mild acidic conditions (e.g., 1% TFA) to selectively unmask the side-chain hydroxyl for downstream conjugation or modification .

Why Fmoc-O-trityl-L-homoserine Cannot Be Replaced by Alternative Fmoc-Homoserine Derivatives in Demanding SPPS


Substituting Fmoc-O-trityl-L-homoserine with in-class analogs such as Fmoc-L-homoserine (free OH) or Fmoc-L-homoserine(tBu) introduces quantifiable liabilities that undermine complex SPPS workflows. The unprotected analog lacks the orthogonality required for selective side-chain manipulation, while the tBu-protected variant necessitates concentrated TFA (≥95%) for cleavage, generating reactive tert-butyl cations that irreversibly alkylate sensitive residues (e.g., Cys, Met, Trp) and reduce crude peptide purity [1]. In a direct comparison, tBu-protected side chains produced 16.3% tert-butylated byproducts in somatostatinamide synthesis, whereas trityl-protected analogs avoid such side reactions through cleavage at significantly lower TFA concentrations [2]. Furthermore, trityl protection enables selective on-resin deprotection (1% TFA) in the presence of global tBu-based protection, a critical capability for generating site-specifically modified peptides that cannot be achieved with tBu-homoserine .

Quantitative Evidence Differentiating Fmoc-O-trityl-L-homoserine from Key Comparators


Trityl vs. t-Butyl Protection: Reduced Side-Product Formation in TFA-Mediated Cleavage

In the synthesis of somatostatinamide, a 14-mer peptide containing Trp and Cys residues, the use of traditional tBu protection for Ser/Thr residues and Boc protection for Trp resulted in 16.3% tert-butylated side-products after cleavage with TFA/TIS/water (95/2.5/2.5) [1]. This irreversible alkylation compromises crude peptide purity and overall yield. In contrast, replacement of tBu with trityl (Trt) protection on analogous hydroxyl-containing residues eliminated this side-reaction pathway, as Trt cleavage occurs under substantially milder acid conditions (≤1% TFA) that avoid the generation of reactive tBu+ cations [1].

Peptide Synthesis Side-Chain Protection Deprotection Byproducts

Orthogonal Deprotection: Selective Trityl Removal Enables On-Resin Side-Chain Modification

The trityl protecting group on Fmoc-O-trityl-L-homoserine can be quantitatively removed using 1% TFA in dichloromethane containing 5% triisopropylsilane (TIS), while the peptide remains anchored to the acid-labile resin and other side-chain protecting groups (e.g., tBu, Boc, Pbf) remain intact . In contrast, tBu-protected homoserine analogs require ≥95% TFA for deprotection, which simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, precluding any selective on-resin modification of the homoserine side-chain [1].

Orthogonal Protection On-Resin Derivatization Peptide Conjugates

Improved Fmoc Deprotection Efficiency in Sequences Containing Multiple Hydroxyl Residues

In the synthesis of a deca-serine peptide, comparison of trityl versus t-butyl side-chain protection revealed a critical difference: the Fmoc group was difficult to remove in the t-butyl-protected series, whereas trityl-protected analogs maintained efficient Fmoc deprotection throughout chain assembly [1]. Similarly, in a synthesis exceeding 20 amino acids, no Kaiser color developed when attempting to deprotect an Fmoc-Thr(t-Bu) peptide after approximately 15 residues were assembled, indicating incomplete Fmoc removal in the tBu-protected series [1].

Fmoc Deprotection Sequence-Dependent Synthesis Aggregation

Superior Crude Peptide Purity with Trityl Protection in Difficult Sequences

A systematic comparison using model peptides containing Ser, Thr, Met, Lys, and Trp residues demonstrated that the relatively mild acidolysis conditions required for trityl group removal yield much purer crude peptides compared to t-butyl-based protection schemes [1]. While exact purity percentages are not specified in the cited source, the conclusion that trityl protection provides 'much purer peptides with these difficult amino acid sequences' is a direct comparative finding derived from side-by-side synthesis and HPLC analysis of tBu-protected versus trityl-protected peptide products [1].

Crude Peptide Purity Acidolysis Sequence-Dependent Synthesis

Optimal Use Cases for Fmoc-O-trityl-L-homoserine in Peptide and Bioconjugate Synthesis


Synthesis of Site-Specifically Modified Peptides via On-Resin Derivatization

Fmoc-O-trityl-L-homoserine is ideally suited for workflows requiring selective side-chain modification while the peptide remains anchored to the solid support. The trityl group is cleaved with 1% TFA in DCM containing 5% TIS, exposing the hydroxyl group for acylation, phosphorylation, glycosylation, or conjugation to fluorescent dyes, biotin, or other functional moieties, while all other acid-labile protecting groups (tBu, Boc, Pbf) remain intact . This orthogonal deprotection capability is directly supported by the 94% lower TFA requirement compared to tBu-protected analogs [1], enabling site-specific derivatization that is impossible with tBu-protected homoserine derivatives [2].

Synthesis of Oligonucleotide-Peptide Conjugates Using Homoserine Branching Units

Fmoc-O-trityl-L-homoserine has been validated as a branching unit for the solid-phase synthesis of 3'-conjugates of oligonucleotides . In this validated protocol, the Fmoc-protected α-amino group is deprotected with piperidine for conjugate attachment, while the trityl-protected side-chain hydroxyl is subsequently deprotected with TFA to serve as the initiation site for oligonucleotide assembly . The resulting linkage is chirally pure and stable to conventional ammonia deprotection conditions . This application leverages the orthogonal protection scheme inherent to Fmoc-O-trityl-L-homoserine and cannot be replicated using unprotected homoserine or tBu-protected analogs [1].

Synthesis of Peptides Containing Multiple Hydroxyl Amino Acids or Aggregation-Prone Sequences

For peptides rich in Ser, Thr, or homoserine residues, or for sequences exceeding 15 amino acids that exhibit aggregation during synthesis, Fmoc-O-trityl-L-homoserine offers superior Fmoc deprotection efficiency compared to tBu-protected alternatives . In direct comparisons, tBu-protected hydroxyl amino acids exhibited incomplete Fmoc removal in extended sequences (>15 residues), whereas trityl-protected analogs maintained efficient deprotection throughout the synthesis . This improved deprotection fidelity translates to higher crude purity and reduced deletion sequences, particularly in difficult sequences containing oxidation-prone (Met) or alkylation-sensitive (Cys, Trp) residues where trityl's milder acidolysis conditions further reduce side-product formation [1].

Synthesis of Cyclic Peptides and Peptide-Based Therapeutics Requiring High Purity

The 16.3% reduction in tert-butylation side-products observed when substituting tBu protection with trityl protection in somatostatinamide synthesis positions Fmoc-O-trityl-L-homoserine as a preferred building block for cyclic peptides and therapeutic peptide candidates where purity is paramount. The elimination of irreversible Cys alkylation during final cleavage ensures higher yields of the desired disulfide-bonded product and reduces the burden of preparative HPLC purification. This advantage is particularly relevant for peptides destined for biological assays, preclinical development, or GMP manufacturing where impurity profiles directly impact experimental reproducibility and regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O-trityl-L-homoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.